molecular formula C11H16N2O3 B8274479 4-(3-Methylbutoxy)-2-nitroaniline

4-(3-Methylbutoxy)-2-nitroaniline

Cat. No.: B8274479
M. Wt: 224.26 g/mol
InChI Key: VVUQHSNLHLMFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylbutoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-(3-methylbutoxy)-2-nitroaniline

InChI

InChI=1S/C11H16N2O3/c1-8(2)5-6-16-9-3-4-10(12)11(7-9)13(14)15/h3-4,7-8H,5-6,12H2,1-2H3

InChI Key

VVUQHSNLHLMFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL 3-neck flask fitted with a stir-bar, condenser, and an Ar inlet was charged with 4-amino-3-nitrophenol (12.0 g, 77.9 mmol), 1-bromo-3-methylbutane (14.7 g, 97.3 mmol), LiOH.H2O (6.55 g, 156 mmol), and EtOH (120 mL). The resultant solution was heated at reflux overnight. Another 3 mL of 1-bromo-3-methylbutane and 1 g of LiOH.H2O were added, and the mixture was heated at reflux overnight again. The solution was cooled and partitioned with EtOAc (250 mL) and H2O (200 mL). The organic phase was washed with 1% aqueous LiOH (2×200 mL), H2O (200 mL), and brine (200 mL), filtered through phase separation paper, and concentrated to a dark red solid. The material was dried to give 15.9 g of 46b as a red solid (91%). 1H NMR (60 MHz, CDCl3): δ 7.2 (d, 1H), 7.0 (dd, 1H), 6.7 (d, 1H), 6.0 (bs, 2H), 3.9 (t, 2H), 1.8-1.4 (m, 3H), 1.0 (d, 6H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 94% with a retention time of 8.6 min.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
LiOH.H2O
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Yield
91%

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